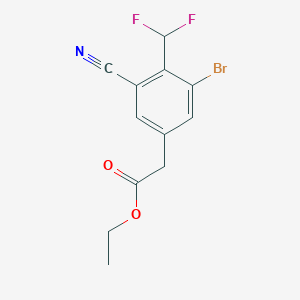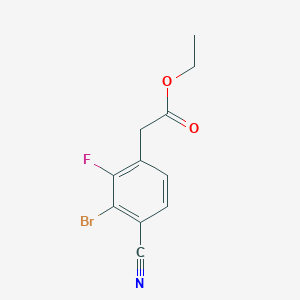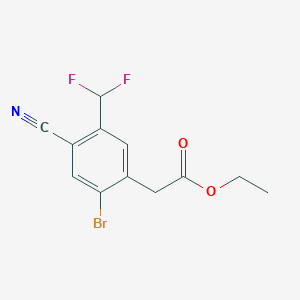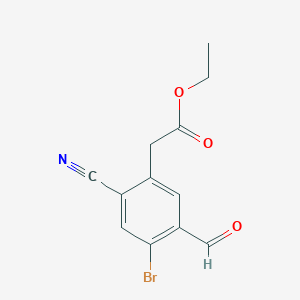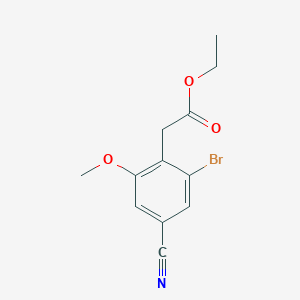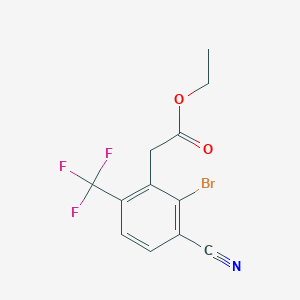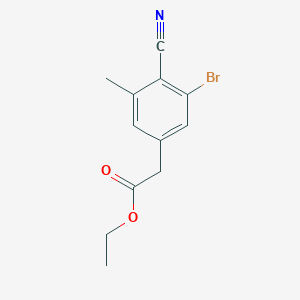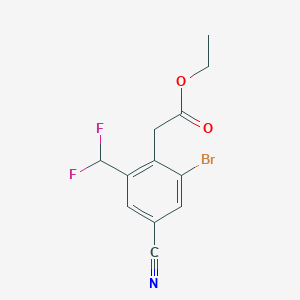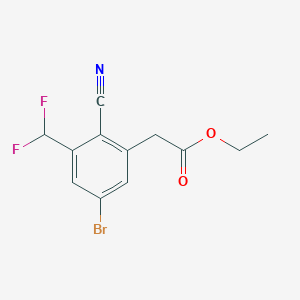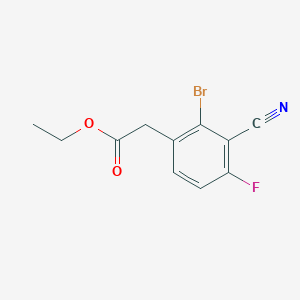
Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate
説明
Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate (EBCMPA) is an organic compound belonging to the family of bromoacetates. It is synthesized from ethyl bromoacetate and 4-methoxy-5-cyanophenylacetate. EBCMPA is used in a variety of scientific research applications, such as in the synthesis of a wide range of organic compounds, as a catalyst for the formation of polymers, and as a reagent for the detection of certain molecules in the environment.
科学的研究の応用
Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate has a wide range of scientific research applications. It can be used in the synthesis of a wide range of organic compounds, such as polymers, dyes, and pharmaceuticals. It can also be used as a catalyst for the formation of polymers, as a reagent for the detection of certain molecules in the environment, and as a reactant for the synthesis of other compounds. Furthermore, Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate can be used in the synthesis of metal complexes, which can be used in various biomedical applications.
作用機序
The mechanism of action of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate is not fully understood. However, it is believed that the bromoacetate intermediate formed in the first step of the synthesis reaction reacts with the 4-methoxy-5-cyanophenylacetate to form the Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate product. This reaction is believed to occur through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate are not well studied. However, it is believed that Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate may have some anti-inflammatory and anti-microbial properties. Furthermore, Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate may also have some anti-viral properties, as it has been shown to inhibit the replication of certain viruses in laboratory studies.
実験室実験の利点と制限
Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate has several advantages for laboratory experiments. It is easy to synthesize in large quantities, and it is relatively inexpensive. Furthermore, it is a stable compound, and it is not toxic to humans or animals. However, there are some limitations to using Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate in laboratory experiments. It is not soluble in water, and it has a low solubility in organic solvents. Furthermore, the reaction of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate with other compounds can be slow and difficult to control.
将来の方向性
There are several potential future directions for the use of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and dyes. It could also be used in the synthesis of metal complexes, which could be used in various biomedical applications. Furthermore, more research could be done to explore the biochemical and physiological effects of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate, as well as its potential applications in drug development. Finally, further research could be done to improve the synthesis method of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate, as well as to develop new methods for the synthesis of Ethyl 2-bromo-5-cyano-4-methoxyphenylacetate.
特性
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)5-8-4-9(7-14)11(16-2)6-10(8)13/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNQSQIOYMSKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



